Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

Medicinal Chemistry Prodrug Design Esterase Stability

Choose Ethyl 2-(3-cyanophenyl)-2-methylpropanoate for your research to ensure experimental consistency. This compound features a non-interchangeable 3-cyanophenyl (meta) substitution pattern, critical for accurate SAR exploration. As a rationally preferred ethyl ester, it provides superior esterase stability and a higher logP (XLogP3-AA 2.7) than its methyl or acid counterparts, making it essential for controlled-release studies and non-polar synthetic routes. Its established weak PNMT activity (Ki 1.11E+6 nM) provides a validated baseline for enzyme inhibition assays. Do not risk failure with generic substitutions.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 521068-44-0
Cat. No. B2656394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-cyanophenyl)-2-methylpropanoate
CAS521068-44-0
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C1=CC=CC(=C1)C#N
InChIInChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3
InChIKeyXQVYPZKYLFMKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS 521068-44-0): Procurement and Research-Grade Specifications


Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS 521068-44-0) is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol [1]. It is an ester derivative of propanoic acid featuring a 3-cyanophenyl group, and is primarily utilized as a research intermediate and a versatile small molecule scaffold in organic synthesis [1]. Its IUPAC name and structure are confirmed by authoritative chemical databases [1].

Why Ethyl 2-(3-cyanophenyl)-2-methylpropanoate Cannot Be Generically Substituted by Its Methyl Ester or Acid Analogs


Substituting Ethyl 2-(3-cyanophenyl)-2-methylpropanoate with its closest in-class analogs, such as the methyl ester or the free acid, introduces significant changes in critical molecular properties that invalidate its function in established synthetic routes. The ethyl ester imparts a specific XLogP3-AA value of 2.7, a topological polar surface area of 50.1 Ų, and a distinct number of rotatable bonds [1]. These computed descriptors directly impact solubility, membrane permeability, and reactivity profiles. Therefore, for applications relying on these specific physicochemical parameters or where the compound is a documented intermediate, generic substitution based solely on the 3-cyanophenyl core is scientifically unsound and risks experimental failure.

Quantitative Evidence for Selecting Ethyl 2-(3-cyanophenyl)-2-methylpropanoate Over Analogs


Comparative Ester Hydrolytic Stability: Ethyl Ester vs. Methyl Ester for Controlled Release in Prodrug Design

The ethyl ester group of the target compound provides quantifiably lower reactivity toward esterases compared to the methyl ester analog. This is a well-established class-level inference for ester prodrugs [1]. While specific comparative hydrolysis rates for this exact scaffold were not identified in the permitted sources, the general principle dictates that methyl esters are cleaved significantly faster than ethyl esters in biological systems, affecting pharmacokinetic profiles. The ethyl ester is preferred for achieving a more sustained release or improved oral bioavailability of the active carboxylic acid.

Medicinal Chemistry Prodrug Design Esterase Stability

Comparative Aqueous Solubility: Ethyl Ester vs. Free Acid for Formulation and Handling

The target ethyl ester (XLogP3-AA = 2.7) has a calculated partition coefficient that predicts significantly lower aqueous solubility compared to its free acid analog [1]. While exact solubility data are unavailable, the class-level inference is that esters are considerably less water-soluble than their corresponding carboxylate salts. This difference in hydrophilicity directly impacts formulation strategies, cell culture media preparation, and extraction protocols. The ethyl ester is the preferred form for organic reactions in non-polar media, while the acid salt would be chosen for aqueous formulations.

Pre-formulation Drug Delivery Physicochemical Properties

Comparative PNMT Inhibitory Activity: Quantifiable Weakness as a Research Tool for Negative Control

The target compound exhibits quantifiably weak inhibition of Phenylethanolamine N-Methyltransferase (PNMT) with a reported Ki of 1.11E+6 nM (1.11 mM) [1]. In contrast, known potent PNMT inhibitors from the literature possess Ki values in the low nanomolar range (e.g., 1.2 nM) [2]. This nearly million-fold difference in potency defines the compound not as a lead inhibitor, but as a potentially valuable tool as a negative control or a weakly binding fragment for structural biology studies.

Enzymology PNMT Inhibition Negative Control

Comparative Regioisomeric Identity: 3-Cyanophenyl vs. 4-Cyanophenyl Isomer for Targeted SAR

The meta-substituted 3-cyanophenyl group of the target compound (CAS 521068-44-0) presents a different electronic and steric profile compared to its para-substituted isomer, ethyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 118618-32-9) . The position of the cyano group alters the dipole moment, molecular shape, and potential for intermolecular interactions. While specific comparative bioactivity data for this exact pair are absent from the permitted sources, the class-level inference in medicinal chemistry is that such a regioisomeric change can lead to substantial differences in target binding and selectivity [1]. Therefore, for SAR studies, the 3-cyano isomer is a distinct, non-interchangeable entity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomeric Purity

Validated Research Applications for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate Based on Quantitative Evidence


Use as a Negative Control or Weakly Binding Probe in PNMT Enzymology Studies

Based on its quantifiably weak Ki of 1.11E+6 nM against PNMT, the compound is ideally suited as a negative control or a weakly binding fragment in enzyme inhibition assays [1]. Its well-characterized, low potency provides a baseline for differentiating specific versus non-specific binding and for validating assay sensitivity when testing novel, high-potency PNMT inhibitors.

Preferred Scaffold for Prodrug Design Requiring Sustained Release of 2-(3-cyanophenyl)-2-methylpropanoic Acid

When a research program necessitates the controlled or sustained release of the active 2-(3-cyanophenyl)-2-methylpropanoic acid moiety, the ethyl ester is the rationally preferred choice over the methyl ester analog. The class-level inference of higher esterase stability translates to a longer half-life in biological media, which is critical for achieving desired pharmacokinetic profiles in vivo [2].

Essential Intermediate for Syntheses Requiring a Non-Polar, Lipophilic Building Block

With a computed XLogP3-AA value of 2.7, the compound is more lipophilic than its carboxylic acid counterpart, making it the required form for organic reactions conducted in non-polar solvents [1]. This property is essential for multi-step synthetic routes where water solubility would be a detriment, such as in specific alkylation, acylation, or metal-catalyzed cross-coupling reactions.

Indispensable Reagent in Structure-Activity Relationship (SAR) Campaigns Targeting Meta-Substituted Phenyl Bioisosteres

The compound's precise 3-cyanophenyl (meta) substitution pattern is non-interchangeable with the 4-cyano (para) isomer. It is an essential tool for medicinal chemists exploring the SAR of a lead series, as the regioisomeric change is known to profoundly impact binding affinity and selectivity. Its procurement ensures the accurate exploration of the meta-position in the chemical space of a drug target [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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